molecular formula C21H40INO11 B12062616 Iodoacetamido-PEG8-acid

Iodoacetamido-PEG8-acid

Cat. No.: B12062616
M. Wt: 609.4 g/mol
InChI Key: DWBDYRWMFAYNIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iodoacetamido-PEG8-acid is a polyethylene glycol (PEG) reagent that contains an iodoacetamide group and a carboxylic acid moiety. This compound is known for its ability to react with primary amine groups to form stable amide bonds and with thiol groups to form covalent bonds. It is widely used in research for its versatility and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iodoacetamido-PEG8-acid typically involves the following steps:

    Activation of Carboxylic Acid: The terminal carboxylic acid group is activated using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).

    Formation of Amide Bond: The activated carboxylic acid reacts with primary amine groups to form a stable amide bond.

    Introduction of Iodoacetamide Group: The iodoacetamide group is introduced to the PEG chain, allowing it to covalently bind to thiol groups

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in reagent grade for research purposes .

Chemical Reactions Analysis

Types of Reactions

Iodoacetamido-PEG8-acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Iodoacetamido-PEG8-acid involves the alkylation of thiol groups in proteins and peptides. The iodoacetamide group covalently binds to the thiol group, forming a stable thioether bond. This prevents the formation of disulfide bonds and can inhibit the activity of cysteine peptidases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Iodoacetamido-PEG8-acid is unique due to its PEG chain, which enhances its solubility and biocompatibility. This makes it particularly useful in drug delivery and bioconjugation applications .

Properties

Molecular Formula

C21H40INO11

Molecular Weight

609.4 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C21H40INO11/c22-19-20(24)23-2-4-28-6-8-30-10-12-32-14-16-34-18-17-33-15-13-31-11-9-29-7-5-27-3-1-21(25)26/h1-19H2,(H,23,24)(H,25,26)

InChI Key

DWBDYRWMFAYNIL-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CI)C(=O)O

Origin of Product

United States

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